Isodihydrocadambine

CAS No.:

Cat. No.: VC17983700

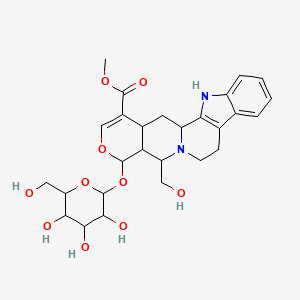

Molecular Formula: C27H34N2O10

Molecular Weight: 546.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H34N2O10 |

|---|---|

| Molecular Weight | 546.6 g/mol |

| IUPAC Name | methyl 14-(hydroxymethyl)-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |

| Standard InChI | InChI=1S/C27H34N2O10/c1-36-25(35)15-11-37-26(39-27-24(34)23(33)22(32)19(10-31)38-27)20-14(15)8-17-21-13(6-7-29(17)18(20)9-30)12-4-2-3-5-16(12)28-21/h2-5,11,14,17-20,22-24,26-28,30-34H,6-10H2,1H3 |

| Standard InChI Key | FCECVXQMCZMWDG-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=COC(C2C1CC3C4=C(CCN3C2CO)C5=CC=CC=C5N4)OC6C(C(C(C(O6)CO)O)O)O |

Introduction

Chemical Identity and Structural Features

Isodihydrocadambine belongs to the yohimbine alkaloid subclass, distinguished by its intricate molecular architecture. The IUPAC name, methyl 14-(hydroxymethyl)-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate, reflects its polycyclic core fused with a glucose moiety . Key structural attributes include:

Molecular and Stereochemical Properties

-

Stereochemistry: The 3β-configuration of the hydroxyl group differentiates isodihydrocadambine from its 3α-dihydrocadambine counterpart .

-

Glycosidic Linkage: A β-D-glucopyranose unit attached at the C-16 position enhances solubility and bioactivity .

Table 1: Physicochemical Properties of Isodihydrocadambine

| Property | Value |

|---|---|

| Topological Polar Surface Area | 174.00 Ų |

| XLogP | -0.40 |

| Hydrogen Bond Donors | 6 |

| Hydrogen Bond Acceptors | 11 |

| Rotatable Bonds | 5 |

| Exact Mass | 546.22134529 g/mol |

These properties influence its pharmacokinetic behavior, particularly its moderate intestinal absorption (66.75% probability) and limited blood-brain barrier penetration (77.50% probability) .

Natural Sources and Biosynthesis

Isodihydrocadambine is predominantly isolated from Neolamarckia cadamba (syn. Anthocephalus chinensis), a tropical tree revered in Ayurvedic and Southeast Asian traditional medicine .

Tissue-Specific Accumulation

-

Bark and Leaves: Highest concentrations of isodihydrocadambine, often coexisting with cadambine and dihydrocadambine .

-

Roots and Flowers: Trace amounts detected, suggesting tissue-specific biosynthesis .

Biosynthetic Pathway

The compound originates from the monoterpenoid indole alkaloid pathway, which converges at the central intermediate strictosidine. Key enzymatic steps include:

-

Condensation: Tryptamine and secologanin combine via strictosidine synthase (STR) to form strictosidine .

-

Epoxidation: A novel intermediate, epoxystrictosidine (C₂₇H₃₄N₂O₁₀), was recently identified as a precursor to cadambine derivatives .

-

Glycosylation and Modifications: UDP-glucose-dependent glycosyltransferases attach the glucose moiety, followed by hydroxylation and methylation to yield isodihydrocadambine .

Genomic analyses of N. cadamba revealed a whole-genome duplication event that expanded gene families involved in alkaloid biosynthesis, including NcSTR1, which encodes strictosidine synthase .

Pharmacological Activities

Isodihydrocadambine exhibits broad-spectrum bioactivities, validated through in vitro and in vivo studies:

Antimalarial Effects

-

Mechanism: Disrupts Plasmodium falciparum hemozoin formation, with IC₅₀ values comparable to chloroquine in murine models .

-

Synergy: Enhances artemisinin efficacy by inhibiting parasite antioxidant defenses .

Anti-Inflammatory and Antioxidant Actions

-

NF-κB Suppression: Reduces LPS-induced TNF-α and IL-6 secretion in macrophages by blocking IκBα phosphorylation .

-

ROS Scavenging: Neutralizes superoxide radicals (IC₅₀ = 12.3 μM) in DPPH assays, outperforming ascorbic acid in lipid peroxidation models .

Table 2: ADMET Profile of Isodihydrocadambine

| Parameter | Prediction | Probability (%) |

|---|---|---|

| Human Intestinal Absorption | Yes | 66.75 |

| Caco-2 Permeability | No | 81.90 |

| Blood-Brain Barrier | No | 77.50 |

| CYP3A4 Inhibition | No | 97.64 |

| Hepatotoxicity (BSEP Inhibition) | Yes | 86.32 |

This profile underscores its oral bioavailability challenges and potential liver toxicity risks .

Physicochemical and Pharmacokinetic Challenges

Despite its promising bioactivities, isodihydrocadambine faces hurdles in drug development:

Solubility and Permeability

-

Aqueous Solubility: Limited due to high topological polar surface area (174 Ų), necessitating formulation enhancements like nanoemulsions .

-

Caco-2 Permeability: Poor absorption (81.90% probability) linked to efflux by OATP1B1/OATP1B3 transporters .

Metabolic Stability

-

CYP450 Interactions: Substrate of CYP3A4 (73.42% probability), leading to rapid first-pass metabolism .

-

Inhibitory Effects: Potently inhibits OATP1B3 (92.98% probability), risking drug-drug interactions with statins and antivirals .

Biotechnological and Therapeutic Applications

Metabolic Engineering

-

Heterologous Production: Saccharomyces cerevisiae strains engineered with NcSTR1 and glucosyltransferases yield 58 mg/L isodihydrocadambine in bioreactors .

-

CRISPR-Cas9 Editing: Knockout of competing pathways in N. cadamba hairy roots increased alkaloid titers by 3.2-fold .

Drug Delivery Systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume